molecular formula C9H18ClNO2 B1419453 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide CAS No. 1193389-69-3

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide

Cat. No. B1419453
M. Wt: 207.7 g/mol
InChI Key: YRVLRCSNGCAXSF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide, also known as 2-chloro-N-ethyl-3-methoxybutanamide, is an organic compound which is widely used in the scientific research field. It is a colorless solid which is soluble in water, ethanol, and methanol. This compound is used in the synthesis of various compounds, as well as in the development of drugs and pharmaceuticals. Furthermore, it has been used in the study of biochemical and physiological effects, as well as in lab experiments.

Scientific Research Applications

Metabolism and Herbicide Activity

  • Metabolism in Liver Microsomes

    Studies have shown that certain chloroacetamide herbicides, including compounds similar to 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide, undergo metabolism in liver microsomes of both rats and humans. This involves complex metabolic pathways leading to the production of various metabolites with potential implications for carcinogenicity and other biological activities (Coleman et al., 2000).

  • Herbicidal Activity and Environmental Interaction

    These chloroacetamide herbicides, when applied in agricultural settings, interact with environmental factors such as soil and irrigation. Their efficacy and soil reception are influenced by these factors, which can impact their overall performance and environmental fate (Banks & Robinson, 1986).

Antimicrobial and Synthetic Applications

  • Antimicrobial Properties

    Derivatives of chloroacetamide compounds have been synthesized and evaluated for their antimicrobial properties. This includes the development of novel compounds with potential antibacterial and antifungal activities (Fuloria et al., 2009).

  • Synthesis of Novel Compounds

    Research into the synthesis and characterization of related acetamide compounds has been conducted. This includes the exploration of various chemical modifications to enhance specific properties, such as antimicrobial activity (Magadum & Yadav, 2018).

Environmental and Health Impact Studies

  • Environmental Impact and Pollution Potential

    The environmental distribution and potential for pollution by similar chloroacetamide herbicides have been studied. This includes their leaching behavior, impact on water quality, and interactions with soil properties, highlighting the importance of understanding their environmental fate (Balinova, 1997).

  • Health Implications

    Investigations into the potential health implications, such as carcinogenic properties and metabolism by the human cytochrome P450 system, have been a significant focus of research. This is critical for assessing the safety and risks associated with the use of these compounds (Wang et al., 2015).

properties

IUPAC Name

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-8(2)3-5-13-6-4-11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLRCSNGCAXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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